
Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-2,4-dioxo-1-phenyl-5-p
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-2,4-dioxo-1-phenyl-5-p] is a complex organic compound with significant potential in various fields of scientific research. This compound features a benzamide core with multiple functional groups, including acetyloxy and methylamino groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-2,4-dioxo-1-phenyl-5-p] typically involves multi-step organic reactions. The initial step often includes the formation of the benzamide core, followed by the introduction of acetyloxy groups through acylation reactions. The methylamino group is introduced via nucleophilic substitution reactions, where a suitable amine reacts with a precursor compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-2,4-dioxo-1-phenyl-5-p] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s derivatives may be explored for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound or its derivatives could be investigated for therapeutic applications, including drug development for various diseases.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, or as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-2,4-dioxo-1-phenyl-5-p] involves its interaction with specific molecular targets. The acetyloxy and methylamino groups may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- Benzamide derivatives with different substituents.
- Compounds with similar acetyloxy or methylamino groups.
Uniqueness
The uniqueness of Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-2,4-dioxo-1-phenyl-5-p] lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
176378-93-1 |
|---|---|
Fórmula molecular |
C23H22N4O7 |
Peso molecular |
466.4 g/mol |
Nombre IUPAC |
[3-acetyloxy-5-[[1-methyl-4-(methylamino)-2,6-dioxo-3-phenylpyrimidin-5-yl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C23H22N4O7/c1-13(28)33-17-10-15(11-18(12-17)34-14(2)29)21(30)25-19-20(24-3)27(16-8-6-5-7-9-16)23(32)26(4)22(19)31/h5-12,24H,1-4H3,(H,25,30) |
Clave InChI |
QLXVAFPDTDRCOW-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)NC)OC(=O)C |
SMILES canónico |
CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)NC)OC(=O)C |
Sinónimos |
Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-2,4-dioxo-1-phenyl-5-pyrimidinyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


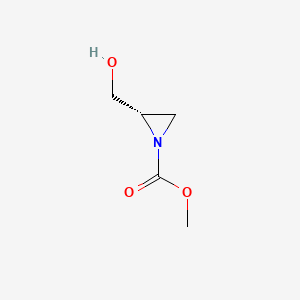
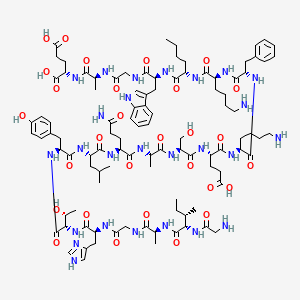
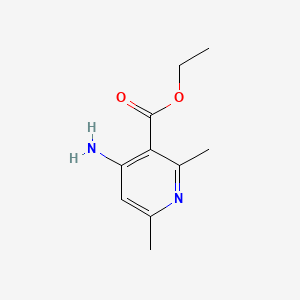
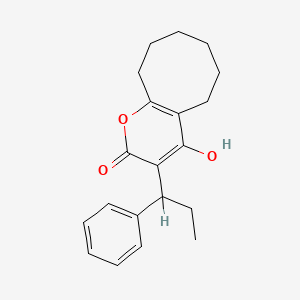
![2H-Isoxazolo[4,5-g]indazole](/img/structure/B573638.png)

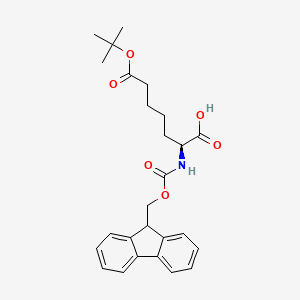
ethane](/img/structure/B573644.png)
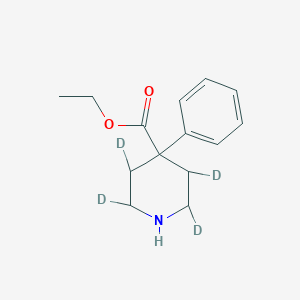
![2,2,2-Trifluoro-1-[4-(2-hydroxyethyl)phenyl]ethanone](/img/structure/B573652.png)
